(NE)-N-[(8R,9R,10S,13S,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
Beschreibung
This compound is a hydroxylamine derivative of a steroidal cyclopenta[a]phenanthrene scaffold. Its structure features a hydroxylamine group (-NHOH) attached to the C3 position of a highly substituted cyclopenta[a]phenanthrene core, with stereochemistry defined at positions 8R, 9R, 10S, 13S, 14R, and 17S.
Eigenschaften
IUPAC Name |
(NE)-N-[(8R,9R,10S,13S,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+/t19-,22+,23-,24+,25+,26+,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTASHOAVRSLMD-WXVNLFQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC4=C/C(=N/O)/CC[C@@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (NE)-N-[(8R,9R,10S,13S,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets due to its hydroxylamine functional group and steroid-like backbone. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C28H45NO
- Molecular Weight : 429.68 g/mol
- IUPAC Name : (NE)-N-[(8R,9R,10S,13S,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:
-
Anticancer Activity :
- Research indicates that compounds with similar structural features exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- Antimicrobial Properties :
- Hormonal Activity :
1. Anticancer Mechanism
A recent study investigated the mechanism of action of steroid derivatives similar to the target compound in breast cancer models. The findings revealed that these compounds could downregulate the expression of oncogenes and upregulate tumor suppressor genes .
2. Antimicrobial Assays
In vitro assays conducted on various bacterial strains displayed a notable reduction in bacterial growth when treated with hydroxylamine derivatives. The Minimum Inhibitory Concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria .
Data Tables
Wissenschaftliche Forschungsanwendungen
The compound (NE)-N-[(8R,9R,10S,13S,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in pharmacology and medicinal chemistry based on the available literature and research findings.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 411.7 g/mol. Its structure features a hydroxylamine functional group attached to a steroid-like backbone, which is typical for many bioactive compounds.
Pharmacological Applications
The compound's structural characteristics suggest potential uses in pharmacology:
- Hormonal Regulation : Given its steroid-like structure, it may interact with hormone receptors or influence steroid biosynthesis pathways.
- Anticancer Activity : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. This compound could be investigated for similar properties through in vitro and in vivo studies.
- Neuroprotective Effects : Hydroxylamines are known to exhibit neuroprotective properties. Research into this compound's effects on neuronal cell lines could reveal its potential as a therapeutic agent for neurodegenerative diseases.
Medicinal Chemistry
In medicinal chemistry, the compound can serve as a lead structure for drug development:
- Drug Design : The unique functional groups allow for modifications that could enhance efficacy or reduce toxicity. Structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological profile.
- Bioconjugation : The hydroxylamine group can be used for bioconjugation with other biomolecules (e.g., antibodies or peptides), facilitating targeted drug delivery systems.
Analytical Applications
The compound's distinct chemical properties make it suitable for analytical applications:
- Biomarker Development : It could be explored as a biomarker for specific diseases if it can be linked to physiological changes in patients.
- Quality Control : In pharmaceutical formulations, this compound can be used as a standard reference material to ensure the quality and consistency of products containing similar active ingredients.
Case Study 1: Anticancer Research
A study investigating the anticancer properties of related compounds demonstrated that modifications to the steroid backbone enhanced cytotoxicity against breast cancer cell lines. Similar investigations into this compound could yield valuable insights into its potential as an anticancer agent.
Case Study 2: Neuroprotection
Research on hydroxylamine derivatives has shown neuroprotective effects in models of oxidative stress. Future studies on this compound could elucidate its mechanism of action and therapeutic potential in treating conditions like Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound shares its cyclopenta[a]phenanthrene backbone with several steroids and synthetic derivatives. Key structural differences lie in the substituents at C3 and C17, as well as stereochemistry.
Functional and Pharmacological Differences
- Hydroxylamine Group vs. Hydroxylamines are known to act as radical scavengers or intermediates in nitroxide formation, suggesting antioxidant properties .
- Lipophilicity and Bioavailability : The (2S)-6-methylheptan-2-yl chain at C17 enhances lipophilicity compared to shorter or polar substituents (e.g., acetyl or ethynyl groups). This may improve tissue penetration but reduce aqueous solubility .
- Stereochemical Impact : The 8R,9R,10S,13S,14R,17S configuration differentiates it from analogs like (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)... (), where stereochemical variations could alter receptor binding or metabolic stability .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this steroidal hydroxylamine derivative?
Methodological Answer: Synthesis typically involves regioselective oxidation of the parent steroidal ketone (e.g., 3-oxo precursors) followed by hydroxylamine conjugation. Key steps include:
- Oxidative functionalization : Use Jones reagent or pyridinium chlorochromate (PCC) to introduce the 3-oxo group (observed in derivatives like CAS 601-57-0, ).
- Hydroxylamine coupling : React the ketone intermediate with hydroxylamine hydrochloride under anhydrous conditions (e.g., ethanol reflux, 12–24 hours) .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from methanol/water mixtures to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C27H44N2O is 413.3528; compare with NIST data in ).
- NMR spectroscopy : Assign stereochemistry via 1H-1H COSY and NOESY. Key signals include:
- X-ray crystallography : Resolve ambiguities in chiral centers (e.g., C8R, C9R configurations) using single-crystal diffraction .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C under argon to prevent photodegradation of the hydroxylamine moiety .
- Hydrolysis risk : Avoid aqueous buffers (pH >7) due to susceptibility to hydrolysis at the N–O bond. Use anhydrous DMSO or DMF for stock solutions .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., ketone reversion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies often arise from impurities or stereochemical variability. Mitigation strategies include:
- Batch-to-batch reproducibility : Use chiral HPLC (Chiralpak AD-H column) to ensure enantiomeric purity >99% (critical for receptor binding studies) .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites confounding bioassays .
- Receptor binding assays : Compare results under standardized conditions (e.g., 1% BSA in PBS, 37°C) to minimize matrix effects .
Q. What experimental designs are optimal for studying stereochemical effects on biological activity?
Methodological Answer:
- Diastereomer synthesis : Prepare epimers at C10, C13, or C17 using directed hydrogenation (e.g., Pd/C in THF) or enzymatic resolution (lipase-mediated acyl transfer) .
- Molecular docking : Compare binding poses of stereoisomers with target receptors (e.g., glucocorticoid receptor PDB:1NHZ) using AutoDock Vina. Correlate ΔG values with IC50 data .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., hydroxylamine with Arg611) .
Q. How should researchers address synthetic challenges with the 6-methylheptan-2-yl side chain?
Methodological Answer:
- Side-chain introduction : Employ Julia–Kocienski olefination between steroidal ketones and sulfone precursors (e.g., (2S)-6-methylheptan-2-yl sulfonylbenzene) to ensure stereochemical fidelity .
- Protection/deprotection : Use TBS ethers to shield hydroxyl groups during Grignard additions, followed by TBAF-mediated deprotection .
- Analytical validation : Confirm side-chain integrity via GC-MS (DB-5 column, 70 eV EI mode; compare retention indices with NIST databases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
